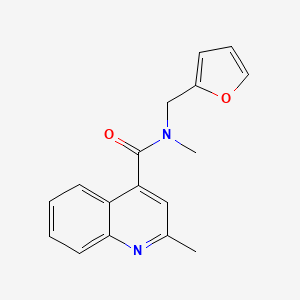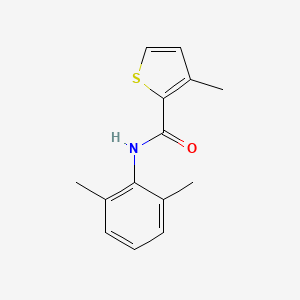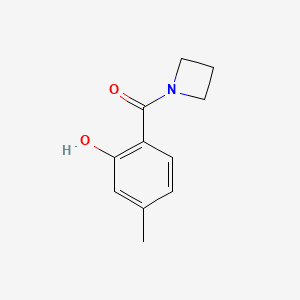
Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone, also known as AHMM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has been shown to exhibit various biochemical and physiological effects in the body. In vitro studies have demonstrated that Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has also been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has been shown to exhibit herbicidal activity against various weed species.
Avantages Et Limitations Des Expériences En Laboratoire
Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and diverse range of potential applications. However, Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone also has some limitations, including its low solubility in water and its instability under certain conditions.
Orientations Futures
There are several future directions for research on Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone. One area of research is the development of new synthetic methods for Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone that are more efficient and environmentally friendly. Another area of research is the investigation of the molecular mechanisms underlying the biological activity of Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone. Additionally, further studies are needed to evaluate the potential applications of Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone in medicine, agriculture, and material science.
Méthodes De Synthèse
Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-4-methylbenzaldehyde with azetidine-1-carboxylic acid followed by reduction and acylation. The resulting compound is Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone, which can be purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has been studied extensively in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. In medicine, Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. In agriculture, Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has been studied for its potential use as a natural herbicide. In material science, Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has been investigated for its potential use as a building block for the synthesis of new materials.
Propriétés
IUPAC Name |
azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-3-4-9(10(13)7-8)11(14)12-5-2-6-12/h3-4,7,13H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAFDBXWRHJALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

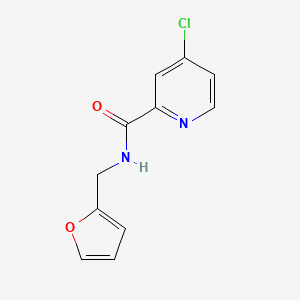

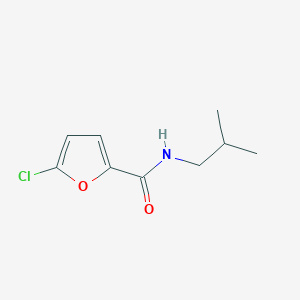

![N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472154.png)
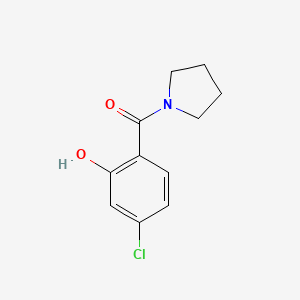
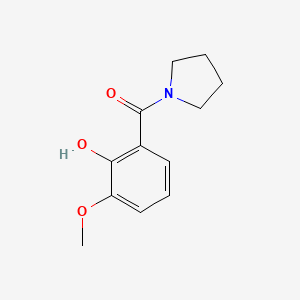

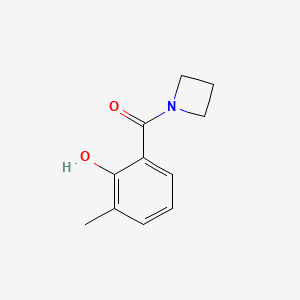
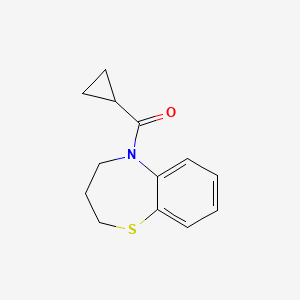
![8-[(4-Methylphenyl)sulfonylmethyl]quinoline](/img/structure/B7472209.png)

